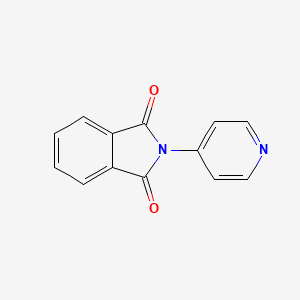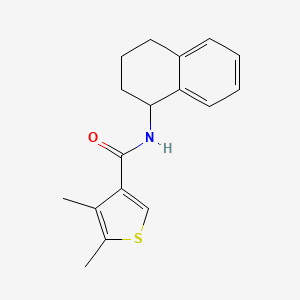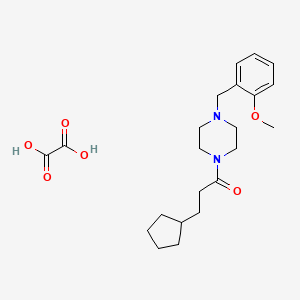
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as KB220Z, is a synthetic compound that has been studied extensively for its potential therapeutic effects on the brain and behavior. This compound belongs to the class of compounds known as pro-dopamine regulators (PDRs) and has been shown to have significant effects on the dopaminergic system in the brain.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is thought to involve the modulation of dopamine signaling in the brain. This compound has been shown to increase the expression of genes associated with dopamine signaling, which may lead to increased dopamine release and enhanced dopaminergic activity in the brain. This, in turn, may contribute to the compound's therapeutic effects on mood, motivation, and reward.
Biochemical and Physiological Effects
Studies have demonstrated that this compound has significant effects on various biochemical and physiological processes in the brain. For example, it has been shown to increase the expression of genes associated with dopamine signaling, as well as genes involved in neuroprotection and synaptic plasticity. Additionally, this compound has been shown to increase the activity of various enzymes involved in the synthesis and metabolism of dopamine, such as tyrosine hydroxylase and catechol-O-methyltransferase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its specificity for the dopaminergic system. Because it targets this specific system, it may be useful in studying the role of dopamine in various physiological and pathological processes. However, one limitation of using this compound is its complex synthesis process, which may make it difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential use in the treatment of addiction. Studies have suggested that this compound may be useful in reducing drug cravings and improving treatment outcomes in individuals with addiction. Additionally, research on the effects of this compound on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, may provide further insight into its mechanism of action and potential therapeutic uses. Finally, studies on the long-term effects of this compound on brain function and behavior may be useful in determining its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex process that involves several steps. The first step is the preparation of 3,5-dimethylphenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid to yield the desired product, this compound.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied extensively for its potential therapeutic effects on the brain and behavior. It has been shown to have significant effects on the dopaminergic system in the brain, which plays a critical role in regulating mood, motivation, and reward. Studies have suggested that this compound may be useful in the treatment of a variety of psychiatric and neurological disorders, including addiction, depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-7-12(2)9-13(8-11)18-17(19)16-10-20-14-5-3-4-6-15(14)21-16/h3-9,16H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKGGJRFZHQPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)

![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)

![3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)

![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)



